Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

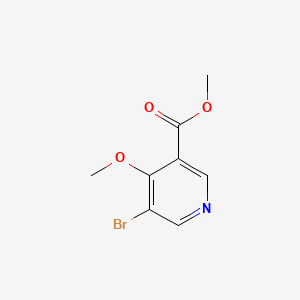

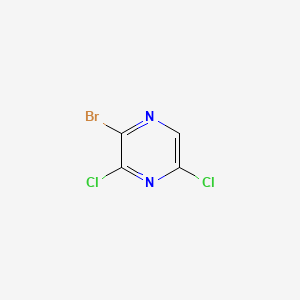

“Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate” is a chemical compound with the molecular formula C7H6Cl2N2O2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringO=C(OC)C1=C(C)C(Cl)=NN=C1Cl . The InChI key for this compound is PYKFCNHSDFTGQE-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

“this compound” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the search results.Applications De Recherche Scientifique

Chemical Reactions and Synthesis

Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate is involved in various chemical synthesis processes. Rubina et al. (1989) demonstrated the chlorination of methyl derivatives of pyridine and pyrazine, which can lead to compounds similar to this compound (Rubina, Iovel', Gol'dberg, & Shimanskaya, 1989). Balogh et al. (2009) explored the synthesis of naphthyridines, which are chemically related to pyridazines, demonstrating a range of chemical transformations applicable to similar compounds (Balogh, Hermecz, Simon, & Pusztay, 2009).

Vibrational Spectral Analysis

Prabavathi et al. (2015) conducted a vibrational spectral analysis of 3,6-dichloro-4-methylpyridazine, closely related to this compound. This study used FT-IR and FT-Raman spectroscopic techniques and provided insights into the molecular structure and vibrational spectra of these molecules (Prabavathi, Senthil Nayaki, & Venkatram Reddy, 2015).

Molecular Structure and Interactions

Katrusiak et al. (2011) investigated the effects of methylation on intermolecular interactions and lipophilicity in methylated pyridazine carboxylic acids. Their study provides insight into how structural changes, such as those in this compound, can influence chemical properties (Katrusiak, Piechowiak, & Katrusiak, 2011).

Synthesis and Medicinal Chemistry

Barlocco et al. (1999) synthesized a tricyclic heterocyclic system using 6-hydroxy-2-methylpyridazin-3-one, which is structurally similar to this compound. Their study is relevant for understanding the synthesis and potential medicinal chemistry applications of pyridazine derivatives (Barlocco, Cignarella, Montesano, Leonardi, Mella, & Toma, 1999).

Other Applications in Organic Chemistry

- Youssef et al. (2012) reported on the synthesis of isothiazolopyridines and pyridothiazines, highlighting the diversity of compounds that can be synthesized from pyridazine derivatives (Youssef, Azab, & Youssef, 2012).

- Kim et al. (1996) explored the retro-ene reaction of 4,5-dichloro-1-hydroxy-methylpyridazin-6-one, providing insights into reaction mechanisms relevant to compounds like this compound (Kim, Cho, Kweon, Lee, Chung, Shin, & Yoon, 1996).

Safety and Hazards

The safety information for “Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate” indicates that it is classified as a combustible solid . The flash point is not applicable . The product is sold “as-is” without any representation or warranty with respect to the product . It is advised to keep out of reach of children and to read the label before use .

Propriétés

IUPAC Name |

methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-3-4(7(12)13-2)6(9)11-10-5(3)8/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKFCNHSDFTGQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN=C1Cl)Cl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B573008.png)

![(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride](/img/structure/B573009.png)

![2-Oxaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B573014.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B573022.png)